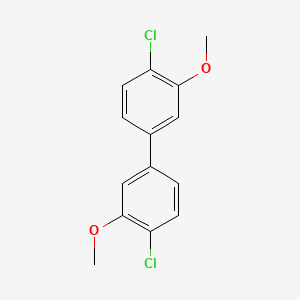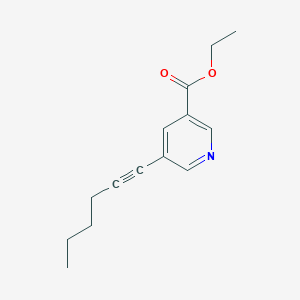![molecular formula C5H9BrO2 B1659656 2-[(2-Bromoethoxy)methyl]oxirane CAS No. 66803-59-6](/img/structure/B1659656.png)
2-[(2-Bromoethoxy)methyl]oxirane
Overview
Description
2-[(2-Bromoethoxy)methyl]oxirane is a chemical compound belonging to the class of epoxidesThis compound is commonly used in various fields of research, including chemistry, biology, medicine, and industry, due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(2-Bromoethoxy)methyl]oxirane can be synthesized through the reaction of 2-bromoethanol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction typically involves the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromoethoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.
Ring-Opening Reactions: The oxirane ring can be opened under acidic or basic conditions, resulting in the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Ring-Opening Reactions: Acidic conditions may involve the use of hydrochloric acid or sulfuric acid, while basic conditions may involve sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products formed depend on the nucleophile used.
Ring-Opening Reactions: The major products include diols or other functionalized compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-[(2-Bromoethoxy)methyl]oxirane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2-Bromoethoxy)methyl]oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, such as nucleophilic substitution and ring-opening reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
2-[(2-Bromoethoxy)methyl]oxirane can be compared with other similar compounds, such as:
2-(2-Bromoethyl)oxirane: This compound has a similar structure but lacks the methoxy group, resulting in different reactivity and applications.
2-(2-Chloroethoxy)methyl]oxirane: This compound has a chlorine atom instead of a bromine atom, leading to differences in reactivity and chemical properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the bromine atom and the oxirane ring, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-(2-bromoethoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-1-2-7-3-5-4-8-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLGFURVIFFVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599549 | |
| Record name | 2-[(2-Bromoethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66803-59-6 | |
| Record name | 2-[(2-Bromoethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 3-(3-methylphenoxy)propanoate](/img/structure/B1659573.png)
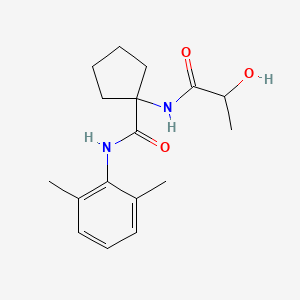
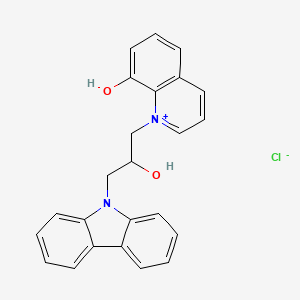
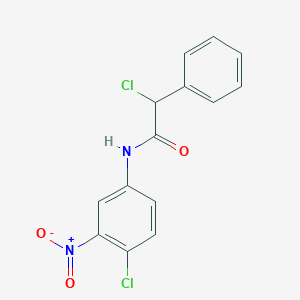
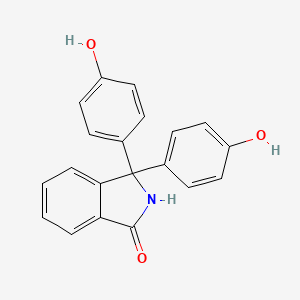
![2-[[5-[(4-Chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-benzothiazole](/img/structure/B1659581.png)
![3-(2-chlorophenyl)-4-(2-fluorophenyl)-5-[(6-nitro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,2,4-triazole](/img/structure/B1659582.png)
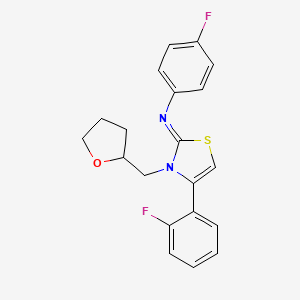
![N-[(6-Methyl-1,3-benzothiazol-2-yl)carbamothioyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B1659589.png)
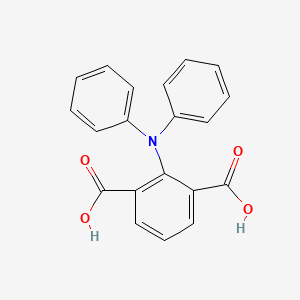
![2,2,2-Trifluoro-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B1659591.png)
![(5E)-5-[[2-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659592.png)
